(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
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Overview
Description
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]naphthalen ring system: This can be achieved through a series of cyclization reactions.
Introduction of the carboxyethyl and carboxyethylidene groups: These groups are typically introduced through alkylation and subsequent oxidation reactions.
Formation of the hept-2-enoic acid side chain: This involves the addition of a methyl group and the formation of the double bond through elimination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of more efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The carboxyethyl and carboxyethylidene groups can be further oxidized to form different functional groups.
Reduction: The double bonds in the compound can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it can interact with specific molecular targets in the body.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, if it is used as a drug, it might bind to specific proteins or enzymes, altering their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid: is similar to other compounds with a cyclopenta[a]naphthalen ring system and multiple chiral centers.
Other similar compounds: include those with similar functional groups, such as carboxyethyl and carboxyethylidene groups.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties
Properties
Molecular Formula |
C31H48O6 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-19(26(34)35)9-8-10-20(2)29(5)16-17-30(6)24-13-11-22(21(3)27(36)37)23(12-14-25(32)33)28(24,4)15-18-31(29,30)7/h9,20,23-24H,8,10-18H2,1-7H3,(H,32,33)(H,34,35)(H,36,37)/b19-9+,22-21+/t20-,23-,24-,28+,29-,30+,31-/m1/s1 |
InChI Key |
UMVOZNBDEKREPP-JNGLILDLSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@]1(CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC/C(=C(/C)\C(=O)O)/[C@H]3CCC(=O)O)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1(CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C)C |
Origin of Product |
United States |
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